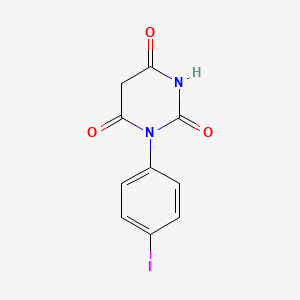

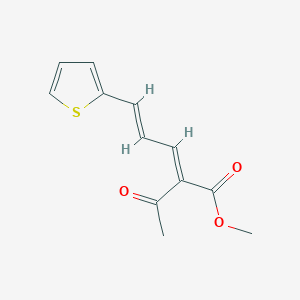

![molecular formula C13H17NO7 B5176821 4-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]amino}benzoic acid](/img/structure/B5176821.png)

4-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]amino}benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a tetrahydro-2H-pyran ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]amino}benzoic acid typically involves the following steps:

Formation of the Tetrahydro-2H-pyran Ring: The tetrahydro-2H-pyran ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.

Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.

Coupling with Benzoic Acid: The final step involves coupling the tetrahydro-2H-pyran derivative with benzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, halogenated, or other substituted derivatives.

科学的研究の応用

4-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]amino}benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive hydroxyl groups.

作用機序

The mechanism of action of 4-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]amino}benzoic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.

類似化合物との比較

Similar Compounds

Gallic Acid: Contains three hydroxyl groups on a benzoic acid moiety.

Salicylic Acid: Contains a hydroxyl group and a carboxyl group on a benzene ring.

Catechol: Contains two hydroxyl groups on a benzene ring.

Uniqueness

4-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]amino}benzoic acid is unique due to the presence of the tetrahydro-2H-pyran ring, which imparts distinct chemical properties and reactivity compared to other similar compounds

特性

IUPAC Name |

4-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO7/c15-5-8-9(16)10(17)11(18)12(21-8)14-7-3-1-6(2-4-7)13(19)20/h1-4,8-12,14-18H,5H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMVXDITZWJXJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

ANone: While the exact mechanism remains to be fully elucidated, research suggests that K-MAP exerts its effects by modulating prostaglandin metabolism. [, , ] It appears to influence the balance of various prostaglandins, including PGD2 and PGI2, which play crucial roles in regulating platelet function and vascular tone. [, ]

ANone: Studies show that K-MAP inhibits platelet aggregation, a key process in thrombus formation. [, , ] This effect is linked to its ability to increase cyclic AMP (cAMP) levels in platelets. [, ] K-MAP appears to achieve this by stimulating the production of PGD2, a potent activator of adenylate cyclase, the enzyme responsible for cAMP synthesis. []

ANone: Research indicates that K-MAP stimulates the release of PGI2 in rat arterial rings. [] PGI2, a potent vasodilator and inhibitor of platelet aggregation, contributes to the overall antithrombotic effects observed with K-MAP. [, ]

ANone: The provided research primarily focuses on the biological effects of K-MAP. More research is needed to fully understand its material compatibility and stability in different environments.

ANone: The provided research focuses on the pharmacological properties of K-MAP. There is no evidence suggesting that it possesses significant catalytic activity.

ANone: The provided research doesn't detail any computational chemistry or modeling studies conducted on K-MAP. Such studies could offer valuable insights into its interactions with biological targets and help design novel derivatives with enhanced properties.

ANone: The provided research does not explore the structure-activity relationships of K-MAP. Further studies exploring modifications to its chemical structure would be valuable to optimize its pharmacological profile.

ANone: Further research is required to determine the stability of K-MAP under different storage conditions and to develop optimal formulations that improve its solubility, bioavailability, and therapeutic efficacy.

ANone: Information about specific SHE regulations for K-MAP is not available in the provided research. Adhering to relevant safety regulations and guidelines is crucial when handling and studying any chemical compound.

ANone: While the provided research indicates that K-MAP effectively reduced platelet hyperaggregation in diabetic patients after 12 weeks of administration, [] further studies are needed to determine its precise duration of action and optimal dosing regimen.

ANone: In vitro studies demonstrated that K-MAP inhibits platelet aggregation induced by ADP and epinephrine in a dose-dependent manner. [, ] It also increased cAMP levels and cAMP-dependent protein kinase activity in human platelets. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5176749.png)

![N-(4-CHLOROPHENYL)-N'-{2-[(5-NITRO-2-PYRIDYL)AMINO]ETHYL}THIOUREA](/img/structure/B5176765.png)

![4-hydroxy-5-[(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-phenylmethyl]-1H-pyrimidin-6-one](/img/structure/B5176769.png)

![4-[(4-carboxyphenyl)sulfonyl]phthalic acid](/img/structure/B5176772.png)

![10-(2,6-DIFLUOROPHENYL)-14-(4-METHOXYPHENYL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE](/img/structure/B5176798.png)

![methyl 3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5176807.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5176813.png)

![2-[(2-Chlorobenzyl)thio]pyrimidin-4-ol](/img/structure/B5176834.png)

![ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylate](/img/structure/B5176836.png)